
N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine: is a silicon-based organic compound It is characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silanamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OEt} \rightarrow \text{(CH}_3\text{)}_3\text{SiNHCH}_2\text{CH}_2\text{CH}_2\text{OEt} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.
Surface Modification: It is used to modify surfaces, enhancing properties like hydrophobicity or adhesion.
Biology:
Biocompatible Coatings: The compound can be used to create biocompatible coatings for medical devices.
Medicine:
Drug Delivery:
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants, providing enhanced bonding properties.
Mécanisme D'action
The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can form strong bonds with silicon-containing surfaces, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make it effective in modifying surfaces and enhancing adhesion.
Comparaison Avec Des Composés Similaires
Bis(3-trimethoxysilylpropyl)amine: Similar in structure but contains methoxy groups instead of ethoxy.
3-(Trimethoxysilyl)propylamine: Lacks the ethoxy group but has similar silane functionality.
Uniqueness: N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it particularly versatile for applications requiring surface modification and adhesion enhancement.
Propriétés
Numéro CAS |
920033-65-4 |
|---|---|
Formule moléculaire |
C11H29NOSi2 |
Poids moléculaire |
247.52 g/mol |
Nom IUPAC |
3-ethoxy-N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C11H29NOSi2/c1-8-13-11-9-10-12(14(2,3)4)15(5,6)7/h8-11H2,1-7H3 |
Clé InChI |
GSKMPXUNISMUDM-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
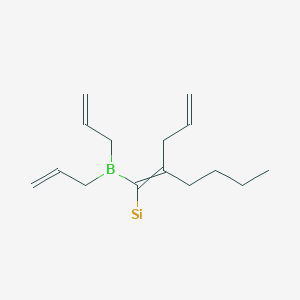
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
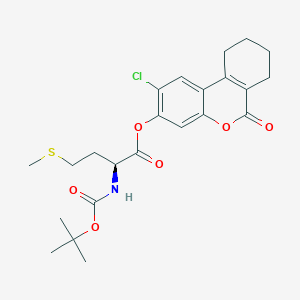
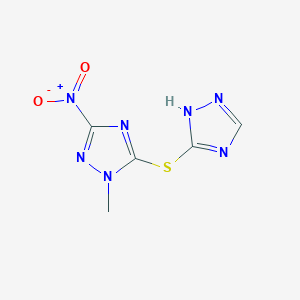
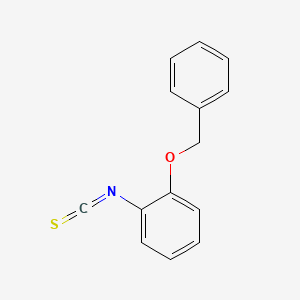
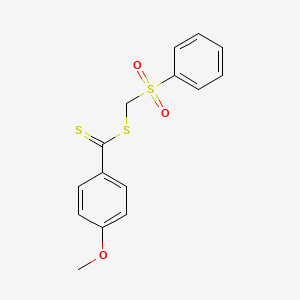
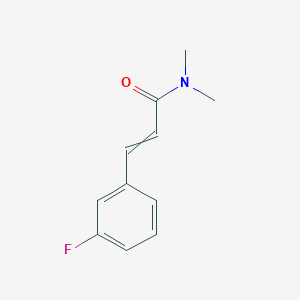

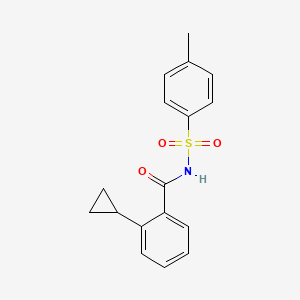
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
